molecular formula C7H14Cl3N3 B1451363 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride CAS No. 1189434-81-8

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B1451363
CAS No.: 1189434-81-8
M. Wt: 246.6 g/mol
InChI Key: DXTLOOMDZSAVGY-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Scientific Research Applications

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Future Directions

Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities , proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the compound.

    3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine: A structurally similar compound with different substituents.

Uniqueness

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chloro-3-methylpyrazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.2ClH/c1-6-7(8)5-11(10-6)4-2-3-9;;/h5H,2-4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTLOOMDZSAVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride
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3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride

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